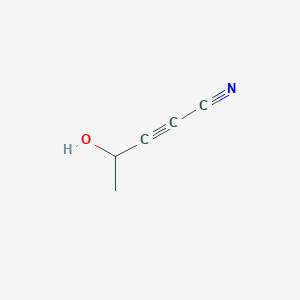
4-Hydroxypent-2-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypent-2-ynenitrile is an organic compound characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a pent-2-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxypent-2-ynenitrile can be synthesized through various methods. One common approach involves the nucleophilic addition of cyanide ions to an appropriate alkyne precursor. The reaction typically requires a base to deprotonate the alkyne, facilitating the nucleophilic attack by the cyanide ion .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxypent-2-ynenitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as ethane-1,2-dithiol, leading to the formation of intermediate products that undergo further transformations.
Isomerization: The compound can undergo isomeric transformations, especially in the presence of specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., ethane-1,2-dithiol), and solvents (e.g., ethanol). Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the nucleophilic addition of ethane-1,2-dithiol can lead to the formation of 1,3-dithiolane derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydroxypent-2-ynenitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Hydroxypent-2-ynenitrile involves its ability to undergo nucleophilic addition reactions. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various intermediate products. These intermediates can further react to form stable compounds with potential biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Hydroxypent-2-ynenitrile include other nitriles and alkynes, such as:
- 4-Hydroxybut-2-ynenitrile
- 4-Hydroxy-4-methylpent-2-ynenitrile
- Pent-2-ynenitrile
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a nitrile group on the same molecule.
Eigenschaften
CAS-Nummer |
32837-37-9 |
|---|---|
Molekularformel |
C5H5NO |
Molekulargewicht |
95.10 g/mol |
IUPAC-Name |
4-hydroxypent-2-ynenitrile |
InChI |
InChI=1S/C5H5NO/c1-5(7)3-2-4-6/h5,7H,1H3 |
InChI-Schlüssel |
AUYWDKZKWBELCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



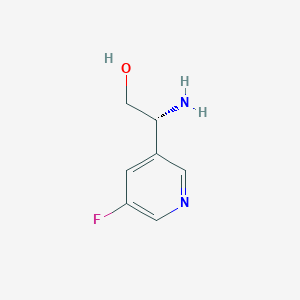

![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)

![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)


![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
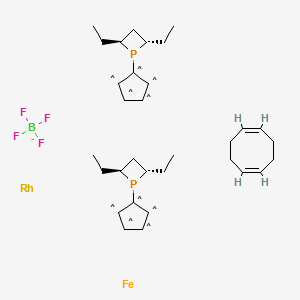

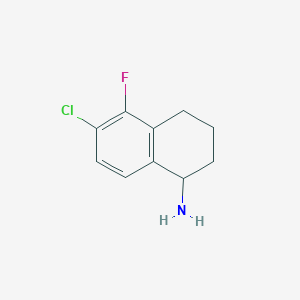
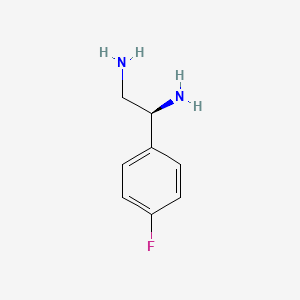
![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)
